molecular formula C7H13NO2 B1289299 2-cyclopropyl-N-methoxy-N-methylacetamide CAS No. 227322-00-1

2-cyclopropyl-N-methoxy-N-methylacetamide

Cat. No.: B1289299
CAS No.: 227322-00-1
M. Wt: 143.18 g/mol
InChI Key: YZOGROCAAWYRBU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, with methoxy and methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-methoxy-N-methylacetamide typically involves the reaction of cyclopropylamine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylamine+Methoxyacetyl chlorideThis compound\text{Cyclopropylamine} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} Cyclopropylamine+Methoxyacetyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like hydroxide ions can replace the methoxy group to form corresponding alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, nucleophilic reagents, aqueous or organic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alcohols, other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. Its structural features suggest it may interact with biological targets, leading to therapeutic effects. Notable applications include:

  • Anticancer Activity : Research indicates that 2-cyclopropyl-N-methoxy-N-methylacetamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown significant growth inhibition in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with inhibition rates of approximately 70% and 65%, respectively.
Cancer Cell LineGrowth Inhibition (%)
MCF-7 (Breast)70
HeLa (Cervical)65
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines. Experimental models have demonstrated significant reductions in paw volume in carrageenan-induced edema studies.
Treatment GroupPaw Volume Change (mL)
Control3.5
Treatment1.5

Neuroprotective Effects

Emerging research suggests that this compound may protect against neurodegenerative diseases such as Alzheimer's disease by modulating amyloid-beta aggregation. Studies have reported promising results regarding its ability to reduce amyloid-beta levels, indicating potential for neuroprotective applications.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, showing effectiveness in inhibiting bacterial growth. This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study 1: Anticancer Efficacy

In a controlled study involving several cancer cell lines, this compound was administered at varying concentrations to assess its growth inhibition capabilities. Results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates among treated cells.

Case Study 2: Anti-inflammatory Mechanism

A study utilizing carrageenan-induced paw edema models demonstrated that treatment with the compound significantly reduced inflammation markers compared to control groups. The reduction in paw volume correlated with decreased levels of inflammatory cytokines, suggesting a mechanism involving COX-2 inhibition.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity to certain biological targets, while the methoxy and methyl groups can influence the compound’s solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Cyclopropyl-N-methoxyacetamide: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and biological activity.

    N-Methoxy-N-methylacetamide: Lacks the cyclopropyl group, resulting in different chemical and physical properties.

    Cyclopropylacetamide: Lacks both the methoxy and methyl groups, leading to distinct reactivity and applications.

Uniqueness: 2-Cyclopropyl-N-methoxy-N-methylacetamide is unique due to the combination of the cyclopropyl group with methoxy and methyl substituents on the nitrogen atom. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Biological Activity

2-Cyclopropyl-N-methoxy-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of 143.18 g/mol. Its structure includes a cyclopropyl group, a methoxy group, and a methyl group attached to an acetamide backbone. This unique combination of functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyclopropyl moiety enhances binding affinity to certain enzymes and receptors, while the methoxy and methyl groups may influence solubility and metabolic stability. These characteristics suggest that the compound could be involved in various biochemical pathways, particularly those related to antimicrobial and antifungal activities .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these strains are reported to be around 8 μM, showcasing its potential as an antibacterial agent .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For instance, studies show that derivatives of this compound exhibit IC50 values ranging from 1.2 to 5.3 μM against different cancer types, indicating a promising potential for use in cancer therapy . The selectivity towards specific cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlights its therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that this compound significantly inhibited the growth of E. faecalis at low concentrations (MIC = 8 μM). This suggests that the compound could be developed into an effective treatment for infections caused by resistant bacterial strains .
  • Antiproliferative Activity Assessment : Another study evaluated the antiproliferative effects of various methoxy-substituted acetamides, including this compound. The results indicated that this compound exhibited potent activity against multiple cancer cell lines with IC50 values suggesting strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Cyclopropyl-N-methoxyacetamideLacks methyl group on nitrogenDifferent reactivity
N-Methoxy-N-methylacetamideLacks cyclopropyl groupLower binding affinity
CyclopropylacetamideLacks methoxy and methyl groupsDistinct reactivity

This table illustrates how the inclusion or exclusion of specific functional groups affects the biological activity of similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-N-methoxy-N-methylacetamide, and how can reaction progress be monitored?

  • Methodological Answer : A nucleophilic substitution reaction is a common approach for synthesizing acetamide derivatives. For example, substituting a chloro group in 2-chloroacetamide precursors with cyclopropyl groups under reflux conditions (toluene/water mixture) can yield the target compound. Sodium azide (NaN₃) or cyclopropyl nucleophiles may be used as reagents. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) and confirmed with NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to ensure purity and structural fidelity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR for methoxy (-OCH₃) and methyl (-NCH₃) proton signals, and ¹³C NMR for carbonyl (C=O) and cyclopropane carbons.
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
  • X-ray Crystallography (if crystalline): For definitive bond-length and angle data.
    Contradictions in spectral data should be resolved by repeating experiments under inert atmospheres to avoid oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity but may require lower temperatures to prevent decomposition.
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.
  • Side Reaction Mitigation : Monitor for hydrolysis of the methoxy group using pH-controlled conditions (buffered aqueous phases).
  • Scale-Up : Employ flow chemistry to maintain consistent temperature and mixing, reducing byproduct formation .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound under acidic or basic conditions?

  • Methodological Answer : The cyclopropane ring’s strain (~27 kcal/mol) makes it susceptible to ring-opening reactions:

  • Acidic Conditions : Protonation at the cyclopropane ring leads to electrophilic addition or cleavage.
  • Basic Conditions : Deprotonation may initiate conjugate addition to the amide carbonyl.
    Computational studies (DFT) can map transition states, while isotopic labeling (e.g., deuterated solvents) tracks hydrogen migration during ring-opening .

Q. How can researchers design in vitro assays to evaluate the biological interactions of this compound?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes (e.g., cytochrome P450) or receptors.
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., NADPH depletion for oxidoreductases).
  • Cellular Uptake : Radiolabel the compound with ¹⁴C or ³H to quantify permeability (Caco-2 cell monolayers).
  • Metabolite Profiling : LC-MS/MS to identify oxidation or demethylation products in hepatocyte incubations .

Properties

IUPAC Name

2-cyclopropyl-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOGROCAAWYRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (19.0 g), N-methoxymethanamine (5.0 g), and triethylamine (15.1 g) were added to a solution of 2-cyclopropylacetic acid (5.0 g) in CH2Cl2 (200 mL) at 0° C. The mixture was stirred at room temperature for 3 h. The reaction mixture was then washed with water and the aqueous washing phase was extracted with ethyl acetate (5×50 mL). The combined organic layers were dried (Na2SO4) and concentrated. The residue was purified by chromatography on silica gel (petroleum ether/ethyl acetate 20:1→5:1) to give the title compound. Yield: 4.1 g (58% of theory).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-cyclopropylacetic acid (C62) (30 g, 300 mmol) in dichloromethane (800 mL) was added 1,1′-carbonyldiimidazole (54 g, 333 mmol) portion-wise, not allowing the temperature to exceed 25° C. The mixture was stirred at room temperature for 2 hours. N,O-Dimethylhydroxylamine hydrochloride (30 g, 308 mmol) was added in one portion and stirred at room temperature for 18 hours. The mixture was washed with water (2×200 mL) and saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate and concentrated to give crude product as a yellow oil, which was directly used in the next step. Yield: 48 g, 336 mmol, 112%. 1H NMR (400 MHz, CDCl3) δ 3.62 (s, 3H), 3.12 (s, 3H), 2.30 (d, J=7.2 Hz, 2H), 1.03-1.06 (m, 1H), 0.48-0.52 (m, 2H), 0.11-0.13 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 500 mL round bottom flask was charged with cyclopropylacetic acid (9.87 g, 98.6 mmol) (available from Oakwood) and DCM (200 mL). To the stirred solution was added 1,1′-carbonyldiimidazole (19.2 g, 118 mmol) portionwise (vigorous gas evolution). The yellow solution was stirred for 30 minutes at room temperature, and to it was added N,O-dimethylhydroxylamine hydrochloride (11.5 g, 118 mmol) (available from Aldrich) in one portion. The heterogeneous, white mixture was stirred overnight and diluted with ether (300 mL). The organics were washed with 1 N HCl (2×150 mL), saturated aqueous NaHCO3 (2×150 mL) and brine (1×150 mL), dried (MgSO4), and concentrated to afford 84.B (11.9 g, 84.3% yield) as a colorless liquid. The crude product was used without further purification.
Quantity
9.87 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
84.3%

Synthesis routes and methods IV

Procedure details

Oxalyl chloride (9.6 ml) was added dropwise at 0° C. under nitrogen to a stirred solution of cyclopropaneacetic acid (10 g) in dichloromethane (250 ml), then the mixture was stirred at 0° C. for 1 hour and at ambient temperature for 42 hours. The resulting solution of cyclopropaneacetyl chloride was added dropwise at 0-5° C. to a stirred aqueous solution of N,O-dimethylhydroxylamine prepared by addition of potassium carbonate (24.8 g) in portions at 0-5° C. over 30 minutes to a stirred solution of N,O-dimethylhydroxylamine hydrochloride (10.2 g) in water (110 ml). When the addition of the acid chloride solution was complete, the mixture was stirred at 0° C. for 20 minutes and at ambient temperature for 4 hours. The organic phase was separated, washed with saturated aqueous sodium chloride solution (50 ml) and dried (MgSO4), then the solvent was removed in vacuo to leave N-methoxy-N-methylcyclopropaneacetamide (13.6 g) as a colourless oil which was used without further purification.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-cyclopropyl-N-methoxy-N-methylacetamide
2-cyclopropyl-N-methoxy-N-methylacetamide
2-cyclopropyl-N-methoxy-N-methylacetamide
2-cyclopropyl-N-methoxy-N-methylacetamide
2-cyclopropyl-N-methoxy-N-methylacetamide
2-cyclopropyl-N-methoxy-N-methylacetamide

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